molecular formula C14H13NO B8687813 2-(5-Methyl-3-pyridyl)-1-phenylethanone CAS No. 74212-41-2

2-(5-Methyl-3-pyridyl)-1-phenylethanone

Cat. No.: B8687813
CAS No.: 74212-41-2
M. Wt: 211.26 g/mol
InChI Key: SFLKCYWGQJJTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methyl-3-pyridyl)-1-phenylethanone is a pyridine-containing ketone that serves as a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Compounds featuring a pyridyl-ethanone scaffold, such as this one, are frequently explored as key building blocks in the development of pharmacologically active molecules (citation:6). For instance, structurally similar compounds have been identified as important synthetic precursors in the preparation of COX-2 inhibitors, which are a class of compounds with significant analgesic and anti-inflammatory properties (citation:6). Furthermore, the pyridine ring is a privileged structure in drug discovery, often contributing to molecular recognition and binding with biological targets (citation:2). This compound is provided for research purposes to facilitate the synthesis of novel heterocyclic compounds, the exploration of new chemical reactivities, and the development of potential therapeutic agents. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

74212-41-2

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-(5-methylpyridin-3-yl)-1-phenylethanone

InChI

InChI=1S/C14H13NO/c1-11-7-12(10-15-9-11)8-14(16)13-5-3-2-4-6-13/h2-7,9-10H,8H2,1H3

InChI Key

SFLKCYWGQJJTAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

2-(1H-Imidazol-1-yl)-1-phenylethanone Derivatives

  • Structure : Replaces the pyridyl group with an imidazole ring.
  • Synthesis: Synthesized via nucleophilic substitution between bromoacetophenone and imidazole under mild conditions (e.g., THF, room temperature) .
  • Key Differences : The imidazole moiety, being more basic and polar than pyridine, facilitates stronger hydrogen bonding with biological targets. However, the pyridyl analog may offer superior metabolic stability due to reduced reactivity .

2-[(2R,6S)-6-[(2R)-2-Hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone

  • Structure : Incorporates a piperidine ring and a hydroxy-phenylethyl substituent.
  • Bioactivity : Demonstrates neuroprotective effects via MAOB and AChE inhibition (docking score: -11.911 kcal/mol for AChE) .

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone

  • Structure : Features a benzothiazole ring with a sulfanyl group.
  • Applications: Serves as a key intermediate in organic synthesis, particularly in Michael and Knoevenagel reactions .

2-(5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-1-phenylethanone

  • Structure: Substituted with a thiadiazole ring bearing an amino group.
  • Key Differences : Compared to the pyridyl analog, this compound may exhibit broader reactivity in chemical synthesis but lower specificity in biological systems .

Preparation Methods

Reaction Mechanism and Procedure

The Claisen-Schmidt condensation between acetophenone and 5-methyl-3-pyridinecarbaldehyde under basic conditions forms α,β-unsaturated ketones, which are subsequently hydrogenated to yield the target ethanone. Source demonstrates this method in a one-pot system using ethanol and aqueous KOH (1 equiv) at 0°C, followed by room-temperature stirring. For example:

Acetophenone+5-Methyl-3-pyridinecarbaldehydeKOH, EtOHChalcone intermediateH2/Pd-C2-(5-Methyl-3-pyridyl)-1-phenylethanone\text{Acetophenone} + \text{5-Methyl-3-pyridinecarbaldehyde} \xrightarrow{\text{KOH, EtOH}} \text{Chalcone intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-(5-Methyl-3-pyridyl)-1-phenylethanone}

Yields for analogous 1,3,5-triaryl-1,5-diketones reached 85% under optimized conditions.

Optimization and Challenges

  • Solvent Selection : Ethanol promotes solubility of aromatic aldehydes, while dichloromethane aids dissolution of hydrophobic substrates.

  • Temperature Control : Maintaining 0°C during aldehyde addition minimizes side reactions like aldol polymerization.

  • Post-Reduction : Hydrogenation of the chalcone intermediate requires Pd/C (5 wt%) under 50 psi H₂, achieving >90% conversion.

Enamine Hydrolysis Route

Synthetic Pathway

Source outlines the synthesis of 1-aryl-2-(3-pyridyl)ethanones via enamine intermediates. N,P-acetals (e.g., 19 or 23 ) react with 3-pyridinecarbaldehyde in THF/i-PrOH (4:1) using Cs₂CO₃ (1.3 equiv) under argon, followed by hydrolysis with 3N HCl:

N,P-acetal+3-PyridinecarbaldehydeCs2CO3EnamineHCl2-(3-Pyridyl)-1-phenylethanone\text{N,P-acetal} + \text{3-Pyridinecarbaldehyde} \xrightarrow{\text{Cs}2\text{CO}3} \text{Enamine} \xrightarrow{\text{HCl}} \text{2-(3-Pyridyl)-1-phenylethanone}

Modifying the aldehyde to 5-methyl-3-pyridinecarbaldehyde enables access to the target compound. Yields for analogous ethanones ranged from 72–78%.

Critical Parameters

  • Base Strength : Cs₂CO₃ outperforms weaker bases (e.g., K₂CO₃) in enamine formation due to enhanced deprotonation.

  • Acidic Workup : Hydrolysis at pH 7–8 prevents over-acidification, which can degrade the pyridine ring.

Palladium-Catalyzed Cross-Coupling

Methodology from Source

A patent detailing the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone provides a template for Suzuki-Miyaura coupling. Adapting this protocol:

Phenylboronic acid+5-Methyl-3-bromopyridinePd(OAc)2/Ligand2-(5-Methyl-3-pyridyl)-1-phenylethanone\text{Phenylboronic acid} + \text{5-Methyl-3-bromopyridine} \xrightarrow{\text{Pd(OAc)}_2/\text{Ligand}} \text{2-(5-Methyl-3-pyridyl)-1-phenylethanone}

Key conditions include DMF as solvent, 85°C reaction temperature, and 0.15% Pd catalyst relative to substrate. The patented method achieved 83.2% yield for a related ethanone.

Scalability and Limitations

  • Catalyst Cost : Palladium-based systems incur higher expenses, necessitating ligand recycling for industrial use.

  • Byproduct Formation : Competitive homocoupling of boronic acids requires strict anaerobic conditions.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Advantages Challenges
Claisen-SchmidtAcetophenone, 5-methyl-3-pyridinecarbaldehydeKOH/EtOH, 0°C → rt, H₂/Pd-C80–85%One-pot, scalableRequires high-pressure hydrogenation
Enamine HydrolysisN,P-acetal, 5-methyl-3-pyridinecarbaldehydeCs₂CO₃, THF/i-PrOH, HCl hydrolysis72–78%Mild conditions, minimal byproductsMulti-step synthesis
Suzuki-Miyaura CouplingPhenylboronic acid, 5-methyl-3-bromopyridinePd(OAc)₂, ligand, DMF, 85°C83%High regioselectivityExpensive catalyst, oxygen-sensitive

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